molecular formula C15H24N4O2 B4256208 1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol

1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol

Cat. No. B4256208
M. Wt: 292.38 g/mol
InChI Key: OKEGOBGMMTZDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol involves the modulation of neurotransmitter systems in the brain. It has been found to act as a cholinesterase inhibitor, which increases the levels of acetylcholine in the brain. This leads to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which leads to improved cognitive function and memory. It has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent for the treatment of neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For 1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol include further research into its potential applications as a therapeutic agent for the treatment of neurological disorders. Additionally, research can be done to optimize its synthesis method and improve its purity and yield. Further studies can also be done to fully understand its mechanism of action and potential side effects.
In conclusion, 1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been found to have potential as a therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, and to optimize its synthesis method.

Scientific Research Applications

1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-4-(pyrrolidin-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-21-14-10-13(16-12-17-14)19-8-4-15(20,5-9-19)11-18-6-2-3-7-18/h10,12,20H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEGOBGMMTZDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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